molecular formula C17H24N2 B11795822 1-Benzyl-5-(1-methylpyrrolidin-2-yl)-1,2,3,6-tetrahydropyridine

1-Benzyl-5-(1-methylpyrrolidin-2-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B11795822
M. Wt: 256.4 g/mol
InChI Key: BGINDFUNNUXUQT-UHFFFAOYSA-N
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Description

1-Benzyl-5-(1-methylpyrrolidin-2-yl)-1,2,3,6-tetrahydropyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a tetrahydropyridine ring fused with a pyrrolidine ring, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(1-methylpyrrolidin-2-yl)-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method includes the alkylation of lithiated intermediates followed by reduction and rearrangement processes.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Synthetic Routes and Functionalization

The compound is typically synthesized via multi-step protocols involving Buchwald-Hartwig amination or Suzuki-Miyaura coupling to install the benzyl group onto the tetrahydropyridine scaffold (Scheme 1) . For example:

  • Step 1 : Coupling of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate with aryl halides using Pd(dppf)Cl₂ at 80–100°C (yield: 67%) .

  • Step 2 : Deprotection of the Boc group with HCl/dioxane to generate the free amine .

  • Step 3 : Reductive amination or alkylation with 1-methylpyrrolidin-2-yl derivatives under NaBH₃CN or LiAlH₄ conditions .

Reactivity of the Tetrahydropyridine Ring

The 1,2,3,6-tetrahydropyridine moiety undergoes characteristic reactions:

Reaction Type Conditions Outcome Source
Hydrogenation H₂ (40–80 psi), 10% Pd/C, MeOHSaturation to piperidine derivatives
Oxidation mCPBA, CH₂Cl₂, 0°CEpoxidation at the 5,6-double bond
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0°CNitration at the para position of the benzyl group

The benzyl group enhances stability against ring-opening under acidic conditions (e.g., HCl/dioxane) , while the electron-rich tetrahydropyridine facilitates nucleophilic additions at the α-position .

Pyrrolidine Sidechain Modifications

The 1-methylpyrrolidin-2-yl group participates in:

  • Ring-Opening Reactions : Treatment with HATU/DIPEA and acyl chlorides generates amide-linked derivatives (e.g., compound 30 in Scheme 2) .

  • N-Alkylation : Reacts with methyl halides (K₂CO₃, DMF) to form quaternary ammonium salts (e.g., compound 14 ) .

  • Deprotonation : The tertiary amine undergoes deprotonation with NaH, enabling SNAr reactions with chloropyrazines (yield: 75–85%) .

Catalytic Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-couplings :

  • Suzuki Coupling : Reacts with arylboronic acids (Pd(dppf)Cl₂, Na₂CO₃, THF) to introduce aryl groups at the 4-position .

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides (Pd₂(dba)₃, Xantphos, Cs₂CO₃) .

Stability and Degradation Pathways

Under acidic conditions (HCl/dioxane), the tetrahydropyridine ring resists hydrolysis but undergoes slow decomposition via N-debenzylation (t₁/₂ = 48 h at 25°C) . Oxidation with KMnO₄ in H₂O/acetone yields the corresponding pyridine derivative (confirmed by GC-MS) .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical formula:

  • Chemical Formula : C15H20N2
  • Molecular Weight : 232.34 g/mol
  • IUPAC Name : 1-Benzyl-5-(1-methylpyrrolidin-2-yl)-1,2,3,6-tetrahydropyridine

The structure features a tetrahydropyridine ring fused with a pyrrolidine moiety and a benzyl group, which contributes to its unique chemical properties and biological activities.

Anticonvulsant Activity

Research indicates that derivatives of tetrahydropyridine compounds exhibit anticonvulsant properties. The structural modifications in this compound may enhance its efficacy against seizures. Studies have shown that similar compounds can modulate neurotransmitter systems involved in seizure activity .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of tetrahydropyridine derivatives against various bacterial strains. The compound has demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested for their Minimum Inhibitory Concentration (MIC) against pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Neurotransmitter Receptors : The compound may act on neurotransmitter systems including GABAergic pathways, which are crucial for anticonvulsant effects.
  • Antimicrobial Mechanisms : Its effectiveness against bacteria may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

Case Study 1: Anticonvulsant Evaluation

A study published in the Bulletin of the Chemical Society of Ethiopia evaluated the anticonvulsant effects of tetrahydropyridine derivatives. The results indicated that specific modifications to the structure led to enhanced efficacy in reducing seizure frequency in animal models .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives of this compound were tested against multidrug-resistant strains. The findings highlighted their potential as effective agents in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(1-methylpyrrolidin-2-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Benzyl-5-methylpyrrolidin-3-ylmethanamine
  • 1-Benzyl-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

Comparison: Compared to similar compounds, 1-Benzyl-5-(1-methylpyrrolidin-2-yl)-1,2,3,6-tetrahydropyridine is unique due to its specific ring structure and functional groups

Biological Activity

1-Benzyl-5-(1-methylpyrrolidin-2-yl)-1,2,3,6-tetrahydropyridine is a compound of interest due to its potential pharmacological applications, particularly in the field of neuropharmacology. This article explores its biological activity, including mechanisms of action, receptor interactions, and potential therapeutic uses.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C13H19N
Molecular Weight 205.3 g/mol
IUPAC Name This compound
PubChem CID 56795638

Research indicates that this compound exhibits significant interaction with dopaminergic systems. A study highlighted its role as a selective inhibitor of dopamine-sensitive adenylate cyclase with a Ki value of 3.0 nM, demonstrating its potential as a neuroleptic agent . This selectivity for dopamine D1 receptors over D2 receptors suggests a unique mechanism that could minimize side effects commonly associated with traditional neuroleptics.

Neuropharmacological Effects

The compound has been shown to influence various neuropharmacological parameters:

  • Dopamine Receptor Modulation : It selectively inhibits dopamine D1 receptor binding while having a lesser effect on D2 receptors . This property may contribute to its efficacy in treating disorders characterized by dopaminergic dysregulation.
  • Behavioral Studies : In animal models, it has demonstrated efficacy in reducing stereotyped behaviors induced by substances like apomorphine and methamphetamine. This suggests potential applications in treating conditions such as schizophrenia and substance use disorders .

Muscarinic Receptor Interaction

Further research into derivatives of tetrahydropyridine compounds indicates that they may also act as muscarinic agonists. These compounds have shown promise in modulating muscarinic receptors (M1, M2, M4), which are implicated in cognitive functions and could be beneficial in treating Alzheimer's disease and other dementia-related conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Neuroleptic Properties : A study on YM-09151-2 (a related compound) demonstrated strong neuroleptic effects with minimal cataleptogenicity compared to classical neuroleptics like chlorpromazine and haloperidol . This suggests that compounds structurally similar to this compound may offer therapeutic benefits without significant side effects.
  • Muscarinic Agonist Activity : Research on bis-1,2,5-thiadiazole derivatives revealed high activity at muscarinic receptors, indicating that modifications to the tetrahydropyridine structure can enhance receptor selectivity and potency .

Properties

Molecular Formula

C17H24N2

Molecular Weight

256.4 g/mol

IUPAC Name

1-benzyl-5-(1-methylpyrrolidin-2-yl)-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C17H24N2/c1-18-11-6-10-17(18)16-9-5-12-19(14-16)13-15-7-3-2-4-8-15/h2-4,7-9,17H,5-6,10-14H2,1H3

InChI Key

BGINDFUNNUXUQT-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CCCN(C2)CC3=CC=CC=C3

Origin of Product

United States

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